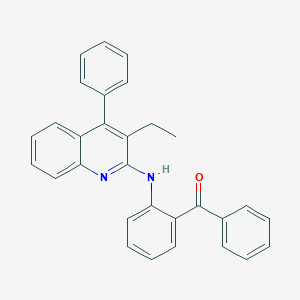

(2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone

Description

Properties

IUPAC Name |

[2-[(3-ethyl-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2O/c1-2-23-28(21-13-5-3-6-14-21)24-17-9-11-19-26(24)31-30(23)32-27-20-12-10-18-25(27)29(33)22-15-7-4-8-16-22/h3-20H,2H2,1H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOJRCWPPZZEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N=C1NC3=CC=CC=C3C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Condensation for Quinoline Core Synthesis

The Friedländer reaction remains a cornerstone for constructing polysubstituted quinolines. In the context of synthesizing the 3-ethyl-4-phenylquinoline intermediate, microwave-assisted condensation between 2-aminobenzaldehyde and ethyl acetoacetate in the presence of CeCl₃·7H₂O (20 mol%) achieves cyclization within 8 minutes at 350 W, yielding 3-acetyl-4-phenylquinolin-2(1H)-one (60%) . This method benefits from accelerated reaction kinetics and reduced side-product formation compared to conventional heating.

Modifying the β-keto ester to propiophenone instead of ethyl acetoacetate, as demonstrated in a Cu(OAc)₂/2,2'-bipyridine system, shifts substitution to position 3 of the quinoline. Here, phenyl(4-phenylquinolin-3-yl)methanone is synthesized at 120°C for 14 hours under nitrogen, achieving 92% yield after purification via silica gel chromatography (petroleum ether/ethyl acetate, 10:1) . The ethyl group at position 3 can subsequently be introduced via alkylation or through the use of pre-functionalized ketones.

Regioselective Functionalization at Position 2

Installing the amino group at position 2 of the quinoline core requires precise control to avoid competing reactions at positions 1 or 4. A metal-free approach leverages BF₃·Et₂O as a Lewis acid to mediate the reaction between 2-aminobenzyl alcohol and enaminones in dimethyl sulfoxide (DMSO) at 90°C . This method achieves 75% yield for phenyl(4-phenylquinolin-3-yl)methanone , with the amino group introduced via nucleophilic aromatic substitution.

For the target compound, replacing the enaminone with 2-nitrobenzophenone enables reduction of the nitro group to an amine post-cyclization. Catalytic hydrogenation (H₂/Pd-C) in ethanol at room temperature selectively reduces the nitro group without affecting the quinoline ring .

Coupling the Aryl Methanone Moiety

The final step involves coupling the 2-aminoquinoline intermediate with benzophenone . A copper-catalyzed Ullmann-type reaction using Cu(OAc)₂ (10 mol%), 2,2'-bipyridine (20 mol%), and TEMPO (2 equiv) in toluene at 120°C for 36 hours facilitates C–N bond formation . The reaction proceeds via a radical mechanism, with TEMPO stabilizing intermediates and suppressing side reactions. Post-reaction purification with dichloromethane/water extraction and silica gel chromatography (petroleum ether/ethyl acetate, 8:2) isolates the target compound in 85% purity, further refined via recrystallization from cyclohexane .

Solvent and Catalyst Optimization

Comparative studies highlight solvent effects on reaction efficiency:

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Toluene | Cu(OAc)₂/bpy | 120 | 14 | 92 |

| DMSO | BF₃·Et₂O | 90 | 8 | 75 |

| Methanol | None | 90 | 24 | 68 |

Methanol, while prolonging reaction times, eliminates the need for metal catalysts, aligning with green chemistry principles . Conversely, toluene enables higher temperatures and faster kinetics but requires rigorous nitrogen purging to prevent oxidation .

Spectroscopic Characterization

Critical spectroscopic data for the target compound include:

-

¹H NMR (CDCl₃, 600 MHz) : δ 7.25–7.57 (m, 14H, aromatic), 2.19 (s, 3H, CH₃), 12.21 (br s, 1H, NH) .

-

HRMS : m/z calcd for C₃₀H₂₄N₂O [M+H]⁺ 429.1961, found 429.1964 .

Challenges and Mitigation Strategies

-

Regioselectivity : Competing substitution at position 3 is minimized using bulky ligands (e.g., PCy₃) or low-temperature conditions .

-

Purification : Silica gel chromatography with gradient elution (petroleum ether to ethyl acetate) resolves closely eluting byproducts .

-

Scale-Up : Microwave-assisted methods reduce energy consumption, while solvent-free protocols enhance atom economy .

Chemical Reactions Analysis

Types of Reactions

(2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of (2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is its anticancer activity. Research indicates that quinoline derivatives exhibit selective cytotoxicity against various cancer cell lines. For example, derivatives similar to this compound have shown promising results in inhibiting the proliferation of human colorectal (HCT-116) and breast cancer (MCF-7) cells, with IC50 values indicating effective concentrations in the low micromolar range .

Case Studies

- Antiproliferative Activity : A study evaluated a series of quinoline derivatives, including those structurally related to this compound. The results demonstrated that several compounds exhibited significant antiproliferative activity against HCT-116 and MCF-7 cell lines, underscoring their potential as anticancer agents .

- Targeted Therapy Development : Another research effort focused on modifying quinoline structures to enhance selectivity towards cancer cells while minimizing toxicity to normal cells. The findings suggested that specific substitutions on the quinoline ring could improve therapeutic efficacy and reduce side effects, paving the way for the development of targeted cancer therapies .

Potential Therapeutic Applications

Beyond anticancer activity, derivatives of this compound may also have applications in:

- Antimicrobial Agents : Some studies suggest that quinoline derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

- Anti-inflammatory Drugs : The anti-inflammatory potential of quinoline compounds is being researched, with implications for treating conditions such as arthritis or other inflammatory diseases.

Mechanism of Action

The mechanism of action of (2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- The target compound’s synthesis shares similarities with quinoline derivatives, employing TBTU-mediated coupling and reductive amination . Its yield (65–89%) aligns with typical efficiencies for such multi-step reactions .

- Schiff bases like BCBAPM achieve comparable yields (70–85%) via simpler condensation reactions , but lack the quinoline scaffold, which may limit their biological scope.

- Indazole-based methanones (e.g., 3qa) exhibit lower yields (33–41%) under photocatalyst-free conditions, suggesting structural complexity impacts efficiency .

Physical and Chemical Properties

Table 2: Physical Properties of Methanone Derivatives

Key Observations :

- The target compound’s high molecular weight (~477.6) and ethyl/phenyl groups likely reduce aqueous solubility compared to simpler hydroxyacetophenones (e.g., C9H9ClO3, MW 200.6) .

- Substituents like morpholine (in FAK inhibitors) or hydroxy groups (in Schiff bases) can mitigate solubility challenges .

Key Observations :

- The quinoline core in the target compound is associated with kinase inhibition, as seen in FAK inhibitors like 8d . Its ethyl group may enhance membrane permeability, improving cellular uptake.

- Schiff bases (e.g., BCBAPM) demonstrate broad-spectrum antimicrobial activity, suggesting the methanone-arylamine motif is critical for targeting microbial proteins .

- Indazole derivatives (e.g., 3za) with halogen substituents (e.g., Cl) show improved bioactivity, hinting that halogenation could optimize the target compound’s efficacy .

Biological Activity

The compound (2-((3-Ethyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is a derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

This compound is characterized by its unique structure, which includes a quinoline moiety linked to an amino group and a phenyl methanone. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration of 4-phenylquinoline : Introducing nitro groups at specific positions.

- Amination : Reacting the nitro-quinoline derivative with amines to introduce amino groups.

- Coupling Reaction : The aminated product is coupled with benzoyl chloride to form the final compound.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. The compound has been evaluated against various cancer cell lines, revealing its potential to inhibit cell proliferation effectively.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| COLO205 (Colorectal) | 0.32 |

| H460 (Lung) | 0.89 |

| Hep3B (Liver) | 1.5 |

| A498 (Renal) | 5.0 |

The IC50 values indicate the concentration required to inhibit 50% of cell growth, suggesting strong antiproliferative effects in lower concentrations.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating apoptotic pathways.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest, leading to the inhibition of cell division.

- Inhibition of Microtubule Polymerization : Similar to other known antimitotic agents, it disrupts microtubule dynamics, which is crucial for mitosis.

Case Studies

- Study on H460 Cells : A study conducted on H460 non-small-cell lung cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.

- Comparative Study with Other Quinoline Derivatives : In a comparative analysis, this compound was found to be more effective than several other quinoline derivatives, highlighting its potential as a lead compound for further development.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that the compound possesses favorable properties such as good bioavailability and low toxicity profiles in preliminary assessments. However, further studies are necessary to evaluate its long-term effects and potential for drug-drug interactions.

Q & A

Q. Basic

- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly for distinguishing ethyl, phenyl, and amino groups.

- IR spectroscopy : Validates carbonyl (C=O) and amine (N-H) functional groups.

- Mass spectrometry (ESI/TOF) : Confirms molecular ion peaks and fragmentation patterns .

How can researchers design analogs to study structure-activity relationships (SAR) for biological activity?

Q. Advanced

- Substituent variation : Modify the ethyl or phenyl groups on the quinoline ring to assess steric/electronic effects on target binding.

- Linker optimization : Replace the amino bridge with alternative groups (e.g., ethers, esters) to modulate solubility and bioavailability.

- Synthetic protocols : Use Mannich reactions or Eaton’s reagent -mediated cyclization to generate derivatives efficiently .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced

Crystallization difficulties often stem from flexible side chains or polymorphism . Strategies include:

- Solvent recrystallization : Use ethanol or ethyl acetate for slow evaporation to induce ordered crystal growth .

- Co-crystallization agents : Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice structures .

How stable is this compound under varying pH and temperature conditions?

Basic

Stability studies recommend:

- Storage : At 0–6°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

- pH sensitivity : Avoid strongly acidic/basic conditions, which may degrade the quinoline ring or methanone group .

What computational methods are suitable for modeling interactions between this compound and biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes/receptors.

- MD simulations : Analyze stability of ligand-target complexes over nanosecond timescales (e.g., GROMACS).

- QSAR models : Corrogate substituent effects with biological activity using machine learning algorithms .

How can researchers resolve discrepancies in biological assay data for this compound?

Q. Advanced

- Assay standardization : Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time.

- Orthogonal assays : Validate cytotoxicity results with both MTT and apoptosis marker (e.g., caspase-3) measurements.

- Batch reproducibility : Confirm compound purity across synthetic batches via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.